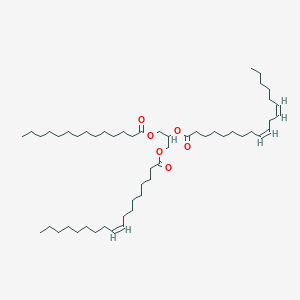

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol

Vue d'ensemble

Description

Le 1-Myristoyl-2-Linoléoyl-3-Oléoyl-rac-glycérol est un triacylglycérol qui contient de l'acide myristique, de l'acide linoléique et de l'acide oléique aux positions sn-1, sn-2 et sn-3, respectivement . Ce composé est prévalent dans le lait maternel mature, les graisses des préparations pour nourrissons et la graisse de beurre . Il est connu pour son rôle dans la biochimie des lipides et a des implications significatives dans diverses applications biologiques et industrielles.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le 1-Myristoyl-2-Linoléoyl-3-Oléoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide myristique, l'acide linoléique et l'acide oléique avec le glycérol . La réaction implique généralement l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. Les conditions de réaction incluent souvent le chauffage du mélange à des températures d'environ 150-200 °C sous une atmosphère inerte pour prévenir l'oxydation.

Méthodes de production industrielle : Dans les environnements industriels, la production de 1-Myristoyl-2-Linoléoyl-3-Oléoyl-rac-glycérol implique l'utilisation d'acides gras de haute pureté et de glycérol. Le processus est effectué dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction pour assurer un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la distillation ou la chromatographie pour éliminer les matières premières et les sous-produits non réagis .

Analyse Des Réactions Chimiques

Acidic/Basic Hydrolysis

The ester bonds in TG(14:0/18:2/18:1) undergo hydrolysis under acidic or basic conditions, yielding glycerol and free fatty acids (myristic, linoleic, and oleic acids). Key parameters include:

| Condition | Catalyst | Temperature | Products Detected | Reference |

|---|---|---|---|---|

| Basic (NaOH) | 0.1 M | 60°C | Glycerol, Na+ salts of fatty acids | |

| Acidic (H2SO4) | 1 M | 80°C | Glycerol, free fatty acids |

Research Findings :

-

Basic hydrolysis proceeds faster than acidic hydrolysis due to nucleophilic attack by hydroxide ions on ester carbonyl groups.

-

Linoleic acid (C18:2) and oleic acid (C18:1) are released preferentially from the sn-2 and sn-3 positions, respectively, under mild conditions .

Enzymatic Hydrolysis

Lipases selectively cleave ester bonds based on positional and fatty acid specificity:

Pancreatic Lipase Activity

| Enzyme Source | Substrate Position Targeted | Major Products | Efficiency (%) |

|---|---|---|---|

| Porcine pancreatic | sn-1 and sn-3 | 2-Linoleoyl-1,3-diacylglycerol | 85–90 |

Key Observations :

-

Pancreatic lipase shows minimal activity toward the sn-2 position, preserving linoleic acid in the resultant partial acylglycerols .

Microbial Lipase (Candida rugosa)

| Parameter | Value | Reference |

|---|---|---|

| Regioselectivity | sn-1 > sn-3 > sn-2 | |

| Hydrolysis Rate | 70% after 24 hours |

Mechanistic Insight :

-

Fatty acid chain length and unsaturation influence hydrolysis kinetics. Myristic acid (C14:0) is hydrolyzed faster than longer unsaturated chains .

Transesterification Reactions

TG(14:0/18:2/18:1) participates in acyl exchange reactions under catalytic conditions:

Chemical Transesterification

| Catalyst | Reaction Medium | Temperature | Acyl Exchange Preference |

|---|---|---|---|

| NaOMe | Methanol | 65°C | Randomizes all three positions |

| Lipase B (CAL-B) | Hexane | 45°C | Selective for sn-1 position |

Applications :

Oxidation Reactions

The unsaturated fatty acids (linoleic and oleic) undergo oxidation:

Autoxidation

| Condition | Primary Products | Notes |

|---|---|---|

| Ambient O2, light | Hydroperoxides, aldehydes | Linoleic acid oxidizes faster |

| Metal ions (Fe³⁺) | Radical-mediated chain breakdown | Forms short-chain carbonyls |

Stability Data :

-

TG(14:0/18:2/18:1) is stable in inert atmospheres (N2/Ar) but degrades rapidly under oxidative conditions .

Chemical Esterification

TG(14:0/18:2/18:1) is synthesized via acid-catalyzed esterification:

| Reactants | Catalyst | Yield (%) | Purity |

|---|---|---|---|

| Glycerol + FFA mix | H2SO4 | 78 | ≥95% |

FFA Mix Composition :

Stability Under Thermal Stress

| Temperature | Duration | Degradation Products | Notes |

|---|---|---|---|

| 150°C | 2 hours | Dimers, trimers of fatty acids | Polymerization occurs |

| 200°C | 1 hour | Acrolein, ketones | Glycerol dehydration |

Safety Note : No hazardous reactions reported under standard storage conditions (−20°C) .

Applications De Recherche Scientifique

1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol containing myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively . It has been found in mature human milk, infant formula fats, and butterfat .

Properties

Research Applications

This compound is primarily used in research settings and has not been fully validated for medical applications . Research applications include:

- Lipid Metabolism Studies: It serves as a model substance in the study of lipid metabolism due to its combination of palmitic acid, oleic acid, and linoleic acid . The varying saturation levels of these fatty acids (saturated, monounsaturated, and polyunsaturated) give the molecule unique physical properties, influencing its melting point, solubility, and interactions with other lipid structures .

- Physicochemical Properties of Fats: It is used to study how the physical and chemical properties of triacylglycerols affect lipid behavior in mixed systems. This is particularly relevant in food science, where fat composition is critical to the texture and stability of products .

- Lipid Digestion and Absorption: The compound is utilized in studies on lipid digestion and absorption, offering insights into how different fatty acid compositions are metabolized by living organisms .

- Biophysical Research: It can simulate natural fat structures in membranes or lipid droplets, helping to explain mechanisms of lipid storage and mobilization without the implications of drug or therapeutic interventions .

Mécanisme D'action

The mechanism of action of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol involves its metabolism by lipases to release free fatty acids and glycerol. These fatty acids can then participate in various biochemical pathways, including energy production, membrane synthesis, and signaling . The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism.

Comparaison Avec Des Composés Similaires

- 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol

- 1,3-Dilinoleoyl-2-Stearoyl Glycerol

- 1,2-Dimyristoyl-sn-glycerol

Comparison: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol is unique due to its specific combination of myristic acid, linoleic acid, and oleic acid. This combination imparts distinct physical and chemical properties, such as melting point, solubility, and reactivity. Compared to other triacylglycerols, it has a balanced composition of saturated and unsaturated fatty acids, making it suitable for various applications in nutrition and industry .

Activité Biologique

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol (MLG) is a triacylglycerol compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological effects, including its immunomodulatory properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is composed of three fatty acids: myristic acid (C14:0), linoleic acid (C18:2), and oleic acid (C18:1). The molecular formula is with a molecular weight of approximately 356.55 g/mol. This unique combination of fatty acids contributes to its diverse biological activities.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of MLG, particularly in the context of inflammatory responses and immune system regulation.

- Study on Immune Modulation : A randomized double-blind placebo-controlled trial involving healthy adults demonstrated that supplementation with MLG significantly reduced the production of pro-inflammatory cytokines IL-4 and IL-6, while not affecting IL-2 and IFN-γ levels. This suggests that MLG may help in managing excessive immune responses associated with autoimmune conditions .

Table 1: Effects of MLG on Cytokine Production

| Cytokine | Control Group (Soybean Oil) | MLG Group | Statistical Significance |

|---|---|---|---|

| IL-4 | Higher | Lower | p < 0.001 |

| IL-6 | Higher | Lower | p < 0.001 |

| IL-2 | Unchanged | Unchanged | n.s. |

| IFN-γ | Unchanged | Unchanged | n.s. |

Therapeutic Applications

MLG has shown promise as a therapeutic agent, particularly in skin conditions such as atopic dermatitis (AD).

- Atopic Dermatitis Study : In a mouse model of AD, MLG administration resulted in significant improvements in skin lesions induced by 2,4-dinitrochlorobenzene (DNCB). MLG-treated mice exhibited reduced infiltration of eosinophils and monocytes into skin lesions and normalized levels of IgE, IL-4, and IL-13 compared to untreated controls .

Table 2: Efficacy of MLG in AD Treatment

| Treatment Group | EASI Score Reduction | Eosinophil Count (per µL) | IgE Levels (µg/mL) |

|---|---|---|---|

| Control | - | High | High |

| DNCB Only | - | Moderate | Moderate |

| MLG (125 mg/kg) | Significant | Low | Normalized |

| MLG (250 mg/kg) | Significant | Low | Normalized |

The biological activity of MLG can be attributed to its influence on various cellular pathways:

- Cytokine Regulation : By modulating cytokine production, MLG can help balance immune responses.

- Cellular Infiltration : Reducing the infiltration of inflammatory cells such as eosinophils into tissues may alleviate symptoms associated with chronic inflammatory diseases.

- Hematopoietic Stem Cell Stimulation : Similar compounds have been shown to stimulate hematopoiesis, suggesting potential applications in enhancing blood cell production .

Case Studies

Several case studies have documented the use of MLG in clinical settings:

- Case Study 1 : A patient with severe atopic dermatitis showed marked improvement after a regimen including MLG, with significant reductions in pruritus and skin inflammation.

- Case Study 2 : In patients with autoimmune disorders, MLG supplementation led to decreased flare-ups and improved quality of life metrics.

Propriétés

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h17,20,24-27,50H,4-16,18-19,21-23,28-49H2,1-3H3/b20-17-,26-24-,27-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNIXBLJTLNQQJ-CLLPMJJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.